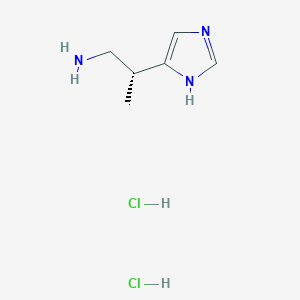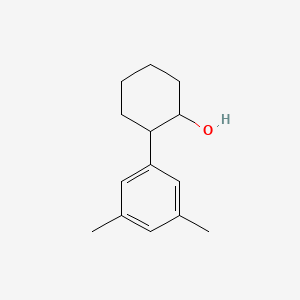
trans-2-(3,5-Dimethylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,5-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize trans-2-(3,5-Dimethylphenyl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to form the desired product.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-(3,5-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3,5-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)cyclohexanone.
Reduction: 2-(3,5-Dimethylphenyl)cyclohexane.
Substitution: 2-(3,5-Dimethylphenyl)cyclohexyl chloride or bromide.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Studied for its stereochemical properties and reactivity.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of trans-2-(3,5-Dimethylphenyl)cyclohexanol depends on its specific application. In chemical reactions, the hydroxyl group and the phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound.
相似化合物的比较
trans-2-Phenylcyclohexanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
trans-2-(4-Methylphenyl)cyclohexanol: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness:
- The presence of two methyl groups on the phenyl ring in trans-2-(3,5-Dimethylphenyl)cyclohexanol imparts unique steric and electronic effects, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI 键 |
ZTFKTHNZPVVWEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2CCCCC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


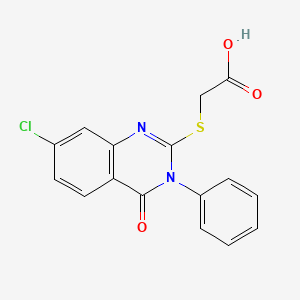

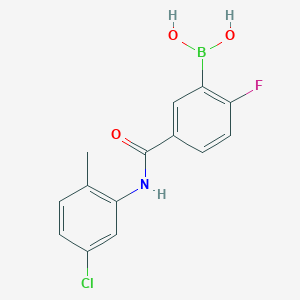
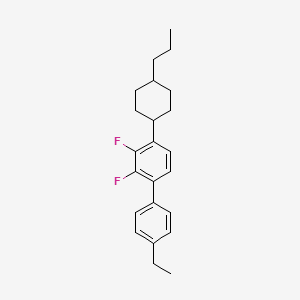
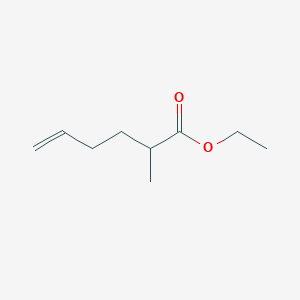
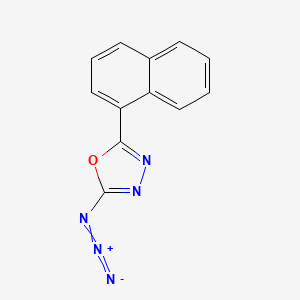
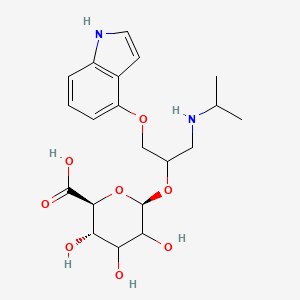
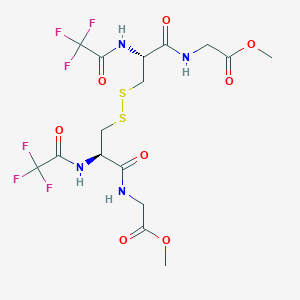

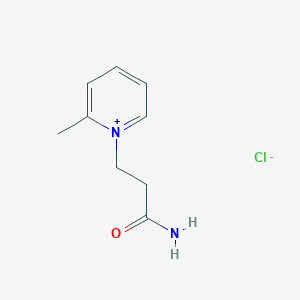
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
